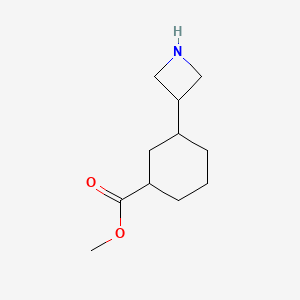

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate

Beschreibung

BenchChem offers high-quality Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H19NO2 |

|---|---|

Molekulargewicht |

197.27 g/mol |

IUPAC-Name |

methyl 3-(azetidin-3-yl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h8-10,12H,2-7H2,1H3 |

InChI-Schlüssel |

RWVWTRHHMIYDLX-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CCCC(C1)C2CNC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Azetidine-Cyclohexane Scaffold: A Guide to Accelerating Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flat" aromatic structures into the realm of three-dimensional, sp³-rich scaffolds.[1][2] These structures offer a pathway to improved physicochemical properties and novel intellectual property. Among these, the azetidine-cyclohexane scaffold has emerged as a particularly compelling motif. This guide provides a comprehensive technical overview of the azetidine-cyclohexane core, delineating its structural advantages, synthetic accessibility, and proven applications in modern drug discovery programs. We will explore its role as a versatile bioisostere, detail synthetic methodologies, and present case studies that underscore its potential to unlock challenging biological targets and deliver next-generation clinical candidates.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The "escape from flatland" is a well-recognized strategy in contemporary drug discovery, aimed at moving away from the predominantly planar, aromatic molecules that have historically dominated medicinal chemistry.[1] While effective, such molecules can be beset by challenges including poor solubility, metabolic instability, and off-target effects. Saturated heterocyclic scaffolds, rich in sp³-hybridized carbon centers, provide a robust solution by introducing three-dimensionality.[3][4]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in this context.[3][5][6] Its inherent ring strain and conformational rigidity can enhance binding affinity, improve metabolic stability, and increase aqueous solubility compared to larger, more flexible analogues like piperidine.[4][5] When fused or spiro-linked to a cyclohexane ring, the resulting azetidine-cyclohexane scaffold combines the advantageous properties of the azetidine moiety with the conformational control and lipophilic character of the cyclohexane system. This combination creates a powerful and versatile building block for targeting a wide array of proteins, from G-protein coupled receptors (GPCRs) to enzymes.

Structural and Physicochemical Advantages of the Azetidine-Cyclohexane Scaffold

The strategic value of the azetidine-cyclohexane scaffold lies in its unique combination of structural and chemical properties that directly address common challenges in lead optimization.

Conformational Rigidity and Vectorial Control

The fusion of the strained azetidine ring with the cyclohexane chair/boat conformers creates a rigid system with well-defined three-dimensional exit vectors.[5] This structural pre-organization minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the defined spatial orientation of substituents allows for precise probing of binding pockets, facilitating structure-activity relationship (SAR) studies and the optimization of target selectivity.[5]

Physicochemical Property Modulation

Incorporating the polar, basic nitrogen atom of the azetidine within a larger, more lipophilic cyclohexane framework provides a powerful lever for tuning key drug-like properties.

-

Solubility: The azetidine nitrogen can be protonated at physiological pH, significantly enhancing aqueous solubility—a critical factor for oral bioavailability and formulation.[4]

-

Lipophilicity (LogP/LogD): The scaffold provides an excellent balance between polarity and lipophilicity. Modifications on the cyclohexane ring can increase lipophilicity to enhance membrane permeability, while the azetidine core ensures a baseline level of solubility.

-

Metabolic Stability: The azetidine ring itself is often more stable to oxidative metabolism than larger saturated heterocycles.[4][7] By replacing metabolically vulnerable groups (e.g., gem-dimethyl) with this scaffold, metabolic hotspots can be blocked, extending the compound's half-life.[2][7]

The Azetidine-Cyclohexane Scaffold as a Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, where one functional group is replaced by another to improve properties without losing desired biological activity.[8] The azetidine-cyclohexane scaffold, particularly in its spirocyclic form (e.g., 2-azaspiro[3.3]heptane), serves as an excellent bioisostere for more common groups like piperidine, morpholine, and even piperazine.[1][9]

| Feature | Piperidine | Spiro[azetidine-cyclohexane] Moiety | Advantage of Azetidine-Cyclohexane |

| Structure | Flexible Chair/Boat | Rigid, Spirocyclic | Pre-organized conformation, novel 3D vectors |

| Basicity (pKa) | ~11.2 | ~10.5 | Similar basicity, allowing for maintained interactions |

| Lipophilicity | Moderate | Tunable, often lower | Improved solubility and ADME properties[4] |

| Novelty (IP) | Common, extensive patenting | Less common, offers novel chemical space | Stronger intellectual property position |

This ability to mimic the spatial and electronic properties of established pharmacophores while offering improved physicochemical characteristics and novel intellectual property makes the azetidine-cyclohexane scaffold a highly attractive tool for lead optimization and scaffold hopping campaigns.[9]

Synthetic Strategies and Methodologies

The historical underutilization of azetidines was partly due to synthetic challenges.[4][10] However, recent advances have made azetidine-cyclohexane scaffolds much more accessible.[3][11][12]

General Synthetic Workflow

A common strategy involves the construction of a functionalized cyclohexane precursor followed by the formation of the azetidine ring. This often involves an intramolecular cyclization.

Caption: A generalized workflow for the synthesis of azetidine-cyclohexane scaffolds.

Detailed Experimental Protocol: Synthesis of a Spiro-Azetidine Intermediate

This protocol is a representative example for the synthesis of an N-Boc protected spiro[azetidine-3,1'-cyclohexane], a versatile building block.

Protocol: Synthesis of tert-butyl 3-spirocyclohexylazetidine-1-carboxylate

-

Step 1: Synthesis of 1-(dibromomethyl)cyclohexanol.

-

To a cooled (0 °C) solution of cyclohexanone (1.0 equiv) in anhydrous THF, add a solution of lithium diisopropylamide (LDA) (2.2 equiv, 2.0 M in THF/heptane/ethylbenzene).

-

Stir the resulting solution for 30 min at 0 °C.

-

Add dibromomethane (2.5 equiv) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.

-

-

Step 2: Formation of the Spiro-Azetidine.

-

To a solution of 1-(dibromomethyl)cyclohexanol (1.0 equiv) in tert-butanol, add benzylamine (3.0 equiv).

-

Heat the mixture to reflux (approx. 85 °C) for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over Na₂SO₄ and concentrate.

-

-

Step 3: N-Boc Protection.

-

Dissolve the crude product from Step 2 in DCM.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and triethylamine (1.5 equiv).

-

Stir at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford the final product.

-

Self-Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Case Studies: Proven Applications in Drug Discovery

The true measure of a scaffold's utility is its successful application in drug discovery programs. The azetidine-cyclohexane motif has been instrumental in the development of several clinical candidates.

Case Study: Neurokinin-2 (NK2) Receptor Antagonists

-

Therapeutic Area: Respiratory and Urological Disorders.

-

Challenge: Early leads suffered from poor metabolic stability, primarily due to oxidation of piperidine or N-methylamide functionalities.[7]

-

Solution: Researchers replaced a metabolically vulnerable 4,4-disubstituted piperidine with a 3-substituted azetidine ring.[7] This modification, incorporated into a piperidone-cyclohexane framework, led to a significant increase in metabolic stability in human liver microsomes (HLM).[7]

-

Outcome: The resulting compounds, such as analog 33 , demonstrated excellent potency (pA₂ = 8.9) and dramatically improved metabolic stability (T₁/₂ in HLM >120 min), along with high selectivity over NK1 and NK3 receptors.[7] This work highlights the scaffold's ability to solve critical metabolism issues while maintaining or enhancing potency.

Caption: SAR strategy for improving metabolic stability in NK2 antagonists.

Case Study: VMAT2 Inhibitors for Substance Abuse Treatment

-

Therapeutic Area: CNS, Methamphetamine Abuse.

-

Challenge: Develop potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2) with favorable drug-like properties.

-

Solution: Starting from a lobelane analog (which contains a piperidine ring), researchers systematically reduced the central ring size to pyrrolidine and then to azetidine, creating cis- and trans-azetidine analogs fused with cyclohexane-like phenethyl groups.[13]

-

Outcome: The azetidine analogs were potent inhibitors of dopamine uptake via VMAT2, with the most potent compound (22b ) showing a Kᵢ of 24 nM, making it roughly twice as potent as the original lobelane lead.[13] These novel azetidine derivatives were identified as promising leads for further development due to their favorable pharmacological and physicochemical properties.[13]

| Compound | Central Ring | Kᵢ (nM) for [³H]DA Uptake | Reference |

| Lobelane (Lead) | Piperidine | 45 | [13] |

| Norlobelane | Piperidine | 43 | [13] |

| Azetidine Analog 22b | Azetidine | 24 | [13] |

| Azetidine Analog 15c | Azetidine | 24 | [13] |

Challenges and Future Directions

While the azetidine-cyclohexane scaffold offers significant advantages, challenges remain. The synthesis, while more accessible, can still be complex and require specialized methods, particularly for achieving specific stereochemistries.[10] Future work will likely focus on developing more efficient and stereoselective synthetic routes to broaden the diversity of available building blocks.[3]

The application of computational chemistry will be crucial in designing the next generation of azetidine-cyclohexane-based drugs. In silico modeling can help predict ADME properties and guide the design of scaffolds with optimal 3D geometries for specific targets. As our understanding of the interplay between three-dimensionality and biological activity grows, we can expect to see the azetidine-cyclohexane scaffold featured in an increasing number of clinical candidates across a wider range of diseases, including oncology, inflammation, and infectious diseases.[3][5]

Conclusion

The azetidine-cyclohexane scaffold represents a powerful convergence of structural rigidity, synthetic tractability, and desirable physicochemical properties. It provides medicinal chemists with a validated tool to overcome long-standing challenges in drug development, particularly in improving metabolic stability and solubility while exploring novel chemical space. The case studies presented herein provide compelling evidence of its successful application in generating potent and selective clinical candidates. As synthetic methodologies continue to improve and our appreciation for sp³-rich scaffolds deepens, the azetidine-cyclohexane core is poised to become an increasingly indispensable element in the modern drug discovery toolkit.

References

- Azetidines in medicinal chemistry: emerging applic

- Examples of azetidine‐based bioisosters.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- 3-(Cyclohexanesulfonyl)azetidine as a Scaffold for Drug Discovery. Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Azetidines in Drug Discovery. PharmaBlock.

- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.

- Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed.

- Azetidine Synthesis - 1st Edition. Elsevier.

- Azetidine synthesis. Organic Chemistry Portal.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.

- Put a ring on it: application of small aliph

- Azetidines. Enamine.

- Azetidines of pharmacological interest. PubMed.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Spiroazetidines in Drug Discovery. PharmaBlock.

Sources

- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azetidine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 12. Azetidine synthesis [organic-chemistry.org]

- 13. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide focuses on Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate, a molecule of interest due to its hybrid structure incorporating a saturated carbocycle, a strained nitrogen-containing heterocycle (azetidine), and an ester functional group. The interplay of these structural motifs dictates its interaction with its environment, particularly its solubility in various organic solvents.

The solubility profile of a compound like Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate is not merely an academic data point; it is a cornerstone for critical downstream applications. It directly influences reaction kinetics during synthesis, dictates the choice of solvents for purification and crystallization, and profoundly impacts formulation strategies for preclinical and clinical studies. A poor understanding of solubility can lead to significant delays and resource expenditure.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a robust framework for both predicting and experimentally determining the solubility of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate in a range of organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide aims to empower scientists to generate a comprehensive and reliable solubility profile, thereby accelerating the development timeline.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which can be conceptualized as a balance between two primary energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The age-old axiom "like dissolves like" is a simplified but effective articulation of this principle.

Analyzing the Solute: Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate

To predict the solubility behavior of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate, we must first dissect its molecular structure and the intermolecular forces it can engage in:

-

Cyclohexane Ring: This bulky, nonpolar carbocycle contributes significantly to the molecule's lipophilicity. It will primarily engage in weak van der Waals interactions.

-

Azetidine Ring: This four-membered nitrogen-containing heterocycle introduces polarity. The nitrogen atom, with its lone pair of electrons, is a potent hydrogen bond acceptor.[1] The N-H group also has the potential to act as a hydrogen bond donor. The inherent ring strain of the azetidine ring can also influence its interaction with solvent molecules.[2]

-

Methyl Ester Group: The ester functionality is a key polar feature. The carbonyl oxygen is a strong hydrogen bond acceptor, while the ester linkage contributes to the molecule's overall polarity.

Collectively, the molecule presents a dualistic character: a large nonpolar scaffold (the cyclohexane ring) appended with polar, hydrogen-bonding capable functional groups (the azetidine and ester moieties). This suggests a nuanced solubility profile, with limited solubility in purely nonpolar solvents and potentially favorable solubility in solvents that can accommodate both polar and nonpolar characteristics.

The Role of the Solvent

Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The energy required to overcome the strong solute-solute interactions (crystal lattice energy) of our polar molecule will likely not be compensated by the weak solute-solvent interactions, leading to poor solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN)): These solvents possess dipole moments and can act as hydrogen bond acceptors but lack hydrogen bond-donating capabilities. They are expected to effectively solvate the ester group and the azetidine nitrogen.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have dipole moments and can both donate and accept hydrogen bonds. They are anticipated to be effective solvents, capable of interacting with all polar functionalities of the molecule. However, the large nonpolar cyclohexane ring may limit the overall solubility compared to smaller, more polar solutes.

Predictive Approaches to Solubility Estimation

In the early stages of research, when the physical supply of a compound is limited, computational methods offer a valuable means of estimating solubility.[3] These in silico techniques can guide solvent selection for experimental studies, saving time and resources.

Quantitative Structure-Property Relationship (QSPR) models, often powered by machine learning, have become increasingly sophisticated in predicting solubility.[4][5][6][7] These models operate by identifying mathematical correlations between a molecule's structural features (descriptors) and its observed solubility in various solvents. Key descriptors for Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate would include:

-

Molecular Weight

-

logP (a measure of lipophilicity)

-

Topological Polar Surface Area (TPSA)

-

Number of Hydrogen Bond Donors and Acceptors

While a detailed tutorial on building a QSPR model is beyond the scope of this guide, researchers can leverage commercially available or open-source software to generate these descriptors and, in some cases, obtain predicted solubility values based on pre-existing models trained on large datasets. It is crucial to recognize that these are predictions and must be confirmed by experimental data.[8]

Experimental Determination of Solubility

The definitive solubility profile must be established through meticulous experimental measurement. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[9][10]

Mandatory Visualization: Shake-Flask Solubility Determination Workflow

Sources

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 6. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

The Fulcrum of Three-Dimensionality: A Technical Guide to Stereochemical Considerations in 3-Substituted Cyclohexane Derivatives

Abstract

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is not merely academic; it is a cornerstone of rational molecular design and a prerequisite for achieving desired pharmacological outcomes. The cyclohexane ring, a ubiquitous scaffold in numerous bioactive molecules, presents a fascinating and complex stereochemical landscape. This in-depth technical guide focuses specifically on 3-substituted cyclohexane derivatives, providing a comprehensive exploration of the conformational and configurational isomerism that governs their three-dimensional architecture. We will dissect the energetic penalties associated with unfavorable conformations, elucidate the principles of stereoisomerism in these systems, and detail the analytical methodologies essential for their unambiguous characterization. This guide is intended to serve as a practical and authoritative resource, bridging fundamental principles with field-proven insights to empower the design and synthesis of next-generation therapeutics.

The Conformational Landscape: Beyond a Flat Hexagon

The deceptively simple representation of cyclohexane as a planar hexagon belies its true, dynamic nature. To appreciate the stereochemical nuances of its derivatives, one must first master the conformational intricacies of the parent ring.

The Chair Conformation: A Haven of Stability

Cyclohexane predominantly adopts a non-planar "chair" conformation, a structural arrangement that ingeniously minimizes two key types of strain: angle strain and torsional strain. In this conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain. Furthermore, all hydrogen atoms on adjacent carbons are perfectly staggered, which minimizes torsional strain.

The chair conformation possesses two distinct types of substituent positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, alternating above and below the ring's plane. Equatorial bonds project outward from the "equator" of the ring.

Ring Flipping: A Dynamic Equilibrium

At room temperature, the cyclohexane ring is not static. It undergoes a rapid conformational interconversion known as "ring flipping," where one chair conformation converts into another. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chair conformers are identical in energy and exist in a 1:1 ratio. However, the introduction of a substituent dramatically alters this energetic landscape.

Figure 1: Conformational equilibrium of a 3-substituted cyclohexane.

The Energetic Cost: 1,3-Diaxial Interactions

When a substituent occupies an axial position, it experiences steric repulsion from the other two axial atoms on the same face of the ring. These atoms are located at the C-1 and C-3 positions relative to the substituent (if the substituent is at C-1). This unfavorable steric interaction is termed a 1,3-diaxial interaction . These interactions are essentially gauche butane interactions and are the primary reason for the energetic preference for equatorial substituents. The larger the substituent, the more severe the 1,3-diaxial interactions, and the greater the energy difference between the axial and equatorial conformers.

This energy difference is quantified by the A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -F | 0.25 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -OH | 0.94 |

| -CH₃ | 1.74 |

| -CH(CH₃)₂ | 2.21 |

| -C(CH₃)₃ | ~5.0 |

Data compiled from various sources.

As the table illustrates, a tert-butyl group has a very large A-value, effectively "locking" the cyclohexane ring in the conformation where the tert-butyl group is equatorial.

Configurational Isomerism in 3-Substituted Cyclohexanes

Beyond the dynamic conformational isomers, 3-substituted cyclohexanes can also exist as configurational isomers, which are stereoisomers that can only be interconverted by breaking and reforming chemical bonds.

Cis/Trans Isomerism

When a second substituent is introduced onto the cyclohexane ring, cis/trans isomerism becomes possible. In the context of a 3-substituted cyclohexane derivative, let's consider a 1,3-disubstituted cyclohexane.

-

Cis Isomer: The two substituents are on the same face of the ring (both "up" or both "down").

-

Trans Isomer: The two substituents are on opposite faces of the ring (one "up" and one "down").

The relative stability of cis and trans isomers is determined by the conformational preferences of the substituents.

-

cis-1,3-Disubstituted Cyclohexane: In the cis isomer, the two substituents can both be in equatorial positions in one chair conformation. In the other chair conformation (after a ring flip), both substituents would be in axial positions. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions involving the substituents. For instance, in cis-1,3-dimethylcyclohexane, the diequatorial conformer is the most stable.

-

trans-1,3-Disubstituted Cyclohexane: For the trans isomer, one substituent must be axial and the other equatorial in any given chair conformation. Ring flipping interconverts the two conformers, but each will still have one axial and one equatorial substituent. If the two substituents are different, the more stable conformer will be the one where the larger group (with the higher A-value) occupies the equatorial position. If the substituents are identical, the two chair conformers are isoenergetic.

Figure 2: Conformational preferences of cis and trans-1,3-disubstituted cyclohexanes.

Enantiomers and Diastereomers

The presence of chiral centers in 3-substituted cyclohexane derivatives can lead to the existence of enantiomers and diastereomers.

-

Chirality: A carbon atom is a chiral center if it is bonded to four different groups. In 3-substituted cyclohexanes, C-1 and C-3 can be chiral centers depending on the nature of the substituent and other groups on the ring.

-

Enantiomers: Non-superimposable mirror images. A 3-substituted cyclohexane derivative with two chiral centers can exist as a pair of enantiomers.

-

Diastereomers: Stereoisomers that are not mirror images of each other. The cis and trans isomers of a 1,3-disubstituted cyclohexane are diastereomers.

The absolute configuration of each chiral center is designated as either (R) or (S) using the Cahn-Ingold-Prelog priority rules. The interplay between the cis/trans relationship and the (R)/(S) configuration of the chiral centers determines the overall stereochemistry of the molecule.

Analytical and Preparative Methodologies

The unambiguous determination of stereochemistry and the selective synthesis of a desired stereoisomer are critical in drug development and chemical research.

Spectroscopic Characterization: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of cyclohexane derivatives.

-

Chemical Shifts: The chemical shift of a proton is influenced by its local electronic environment. In a cyclohexane ring, axial and equatorial protons have different chemical shifts. Typically, equatorial protons are deshielded and appear at a lower field (higher ppm) compared to their axial counterparts.

-

Coupling Constants (J-values): The coupling constant between two adjacent protons is dependent on the dihedral angle between them. The Karplus relationship describes this dependency. In cyclohexane chairs:

-

Axial-Axial (J_aa): Large coupling (typically 8-13 Hz) due to a ~180° dihedral angle.

-

Axial-Equatorial (J_ae): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.

-

Equatorial-Equatorial (J_ee): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.

By analyzing the coupling patterns of the protons on the cyclohexane ring, one can determine the relative orientation of substituents. For instance, a large J-value for a proton at C-1 coupled to a proton at C-2 would indicate an axial-axial relationship between them.

-

-

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are close to each other. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to establish spatial relationships. For example, an NOE between an axial substituent and other axial protons on the same face of the ring can confirm its axial orientation.

Stereoselective Synthesis

The synthesis of a specific stereoisomer of a 3-substituted cyclohexane derivative often requires a stereoselective approach.

Experimental Protocol: Diastereoselective Reduction of a 3-Substituted Cyclohexanone

This protocol outlines a general procedure for the diastereoselective reduction of a 3-substituted cyclohexanone to the corresponding cyclohexanol, where the stereochemical outcome is directed by the steric bulk of the reducing agent and the existing substituent.

-

Reactant Preparation: A solution of the 3-substituted cyclohexanone (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The reaction mixture is cooled to a low temperature (typically 0 °C to -78 °C) using an ice bath or a dry ice/acetone bath to enhance stereoselectivity.

-

Reducing Agent Addition: A solution of a sterically hindered reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), is added dropwise to the stirred solution of the cyclohexanone. The steric bulk of the reducing agent will favor attack from the less hindered face of the carbonyl group.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Workup: The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired diastereomer of the 3-substituted cyclohexanol.

-

Characterization: The stereochemistry of the product is confirmed by NMR spectroscopy, analyzing the coupling constants of the proton at C-1.

The choice of reducing agent is crucial. A small reducing agent like sodium borohydride may give a mixture of diastereomers, whereas a bulky reducing agent like L-Selectride® will preferentially add to the less sterically hindered face of the ketone, leading to a higher diastereoselectivity.

Figure 3: Experimental workflow for the diastereoselective reduction of a 3-substituted cyclohexanone.

Chiral Resolution

When a synthesis yields a racemic mixture of enantiomers, chiral resolution is necessary to separate them. Common techniques include:

-

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent (a pure enantiomer of another compound) to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.

-

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.

Conclusion

The stereochemical landscape of 3-substituted cyclohexane derivatives is a rich and multifaceted field of study with profound implications for drug design and development. A thorough understanding of conformational analysis, the energetic ramifications of 1,3-diaxial interactions, and the principles of configurational isomerism is indispensable for any scientist working with these important molecular scaffolds. The judicious application of modern analytical techniques, particularly NMR spectroscopy, coupled with sophisticated stereoselective synthetic strategies, empowers researchers to navigate this complex three-dimensional world with precision and confidence. As the quest for novel and more effective therapeutics continues, the principles outlined in this guide will remain fundamental to the rational design of the next generation of medicines.

References

-

LibreTexts, C. (2021). 7.1.4: Substituted Cyclohexanes. In Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts, C. (2023). 4.9: Conformations of Disubstituted Cyclohexanes. In Chemistry LibreTexts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). trans-dimethylcyclohexane.html. Retrieved from [Link]

-

Vaia. (n.d.). One of the chair conformers of cis-1,3-dimethylcyclohexane is 5.4 kcal/mol less stable than the other. How much steric strain does a 1,3-diaxial interaction between two methyl groups introduce into the conformer?. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Retrieved from [Link]

-

Athabasca University. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromocyclohexanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (A+/-)-trans-3-isopropyl-cyclopentanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromocyclohexane-1,2-dicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3S)-3-bromocyclopentane-1-carboxylic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). cis-3-Methylcyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ouellette, R. J., & Jones, V. D. (1968). Conformational Analysis of 1-Methylcyclohexanol. The Journal of Organic Chemistry, 33(4), 1598-1601. [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropylcyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylcyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-cyclopentanecarboxylic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). NMR analysis regarding cis-1-isopropyl-3-phenylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol. Retrieved from [Link]

Thermodynamic Stability of the Azetidine Ring in Cyclohexane Systems

Executive Summary

The integration of the azetidine ring into cyclohexane frameworks—specifically via spiro-fusion (e.g., 2-azaspiro[3.5]nonane) and ortho-fusion (e.g., 7-azabicyclo[4.2.0]octane) —represents a high-value strategy in modern medicinal chemistry. These scaffolds offer a unique solution to the "flatness" problem of traditional piperidine and morpholine heterocycles, providing distinct vectors for substituent display while modulating physicochemical properties like lipophilicity (LogD) and metabolic stability.

This guide analyzes the thermodynamic landscape of these systems. While the azetidine ring introduces ~26 kcal/mol of strain, its stability within cyclohexane systems is governed by the topology of fusion. Spiro-systems largely preserve the low-energy chair conformation of cyclohexane, acting as "bioisosteres with a twist." In contrast, fused systems impose significant torsional strain, often distorting the cyclohexane ring into higher-energy boat or half-chair conformers.

Structural Fundamentals & Energetics

Ring Strain Analysis

The thermodynamic baseline of these systems is defined by the tension between the ideal tetrahedral angle (

| Parameter | Azetidine (Isolated) | 2-Azaspiro[3.5]nonane | 7-Azabicyclo[4.2.0]octane |

| Ring Strain Energy (RSE) | ~26.0 kcal/mol | ~26.5 kcal/mol | >30.0 kcal/mol |

| Dominant Conformation | Puckered ( | Chair (Cyclohexane) + Puckered (Azetidine) | Distorted Boat/Half-Chair |

| C-N-C Angle | ~90° | ~90° | ~88° (Compressed) |

| Nitrogen Hybridization |

Topology: Spiro vs. Fused

The spiro-junction is thermodynamically superior for stability. The quaternary carbon at the spiro center (C1 of cyclohexane, C3 of azetidine) allows the cyclohexane ring to maintain its ideal chair conformation with minimal distortion. The azetidine ring acts effectively as a gem-disubstituted group, similar to a gem-dimethyl moiety but with "tied-back" alkyl chains.

The fused-junction (bridgehead fusion) forces the cyclohexane ring to accommodate a 4-membered ring across adjacent carbons (C1-C2). This creates severe torsional strain (eclipsing interactions) and angle strain, often preventing the cyclohexane from achieving a true chair conformation.

Figure 1: Comparative thermodynamic impact of spiro vs. fused topology on the cyclohexane core.

Conformational Dynamics

The "Locked" Chair (Spiro Systems)

In 2-azaspiro[3.5]nonane, the azetidine ring is orthogonal to the average plane of the cyclohexane ring.

-

Axial vs. Equatorial: The spiro-fusion creates a unique scenario where the azetidine methylene groups occupy both axial and equatorial vectors relative to the cyclohexane ring.

-

Ring Flip: The cyclohexane ring can still undergo chair-chair interconversion.[1] However, the barrier to rotation is slightly elevated compared to unsubstituted cyclohexane due to the steric bulk of the solvated azetidine nitrogen.

-

Puckering: The azetidine ring itself is not planar; it puckers to relieve torsional strain between adjacent methylene protons. This puckering is dynamic and rapid (

kcal/mol barrier).

The Distorted Cycle (Fused Systems)

In cis-7-azabicyclo[4.2.0]octane, the fusion forces the cyclohexane ring into a flattened boat or half-chair geometry to accommodate the planar requirement of the C-C bond shared with the azetidine. This distortion raises the ground state energy, making these systems more susceptible to ring-opening reactions compared to their spiro counterparts.

Physicochemical Implications

The thermodynamic strain directly influences the physicochemical properties relevant to drug discovery.

Basicity (pKa)

Contrary to the expectation that strain drastically reduces basicity (due to increased s-character in the lone pair orbital), 2-azaspiro[3.5]nonane retains a basicity profile similar to piperidine.

-

Piperidine pKa: ~11.2[2]

-

2-Azaspiro[3.3]heptane pKa: ~11.3

-

2-Azaspiro[3.5]nonane pKa (Predicted/Observed): 10.7 – 11.0

Mechanism: The spiro-carbon insulates the nitrogen from the direct geometric distortion of the cyclohexane ring. The nitrogen remains in a standard secondary amine environment, albeit with slightly higher steric shielding which can affect solvation and slightly lower the pKa compared to piperidine.

Lipophilicity (LogD) & Solubility

Replacing a piperidine with a spiro-azetidine system (e.g., 2-azaspiro[3.3]heptane or [3.5]nonane) typically lowers LogD by 0.4 – 1.0 units .

-

Solubility: The increased

character and "3D-ness" (saturation) disrupt planar packing in the solid state, often enhancing aqueous solubility. -

Metabolic Stability: The spiro-quaternary carbon blocks the

-oxidation site common in piperidines (CYP450 mediated). This renders the spiro-system significantly more metabolically stable.

Chemical Stability & Degradation

While thermodynamically strained, the azetidine ring is kinetically stable under physiological conditions (pH 7.4, 37°C). However, under acidic conditions or in the presence of strong nucleophiles (and activation), ring opening can occur.

Acid-Mediated Ring Opening

The primary degradation pathway for azetidines involves protonation of the nitrogen (activating the ring) followed by nucleophilic attack. In spiro-cyclohexane systems, the steric bulk of the cyclohexane ring protects the spiro-carbon (C2), directing nucleophiles to the less hindered methylene carbons (C4) of the azetidine.

Figure 2: Mechanism of acid-mediated ring opening. Note that the spiro-carbon (C2) is sterically protected by the cyclohexane ring, directing attack to C4.

Synthetic Accessibility

The thermodynamic challenge of forming the strained ring is overcome using high-energy precursors or specific cyclization protocols. The Spiro-Beta-Lactam Route is the industry standard for generating 2-azaspiro[3.5]nonane systems.

Protocol: Synthesis of 2-azaspiro[3.5]nonane[3]

-

Condensation: Reaction of cyclohexylidene derivatives with cyanoacetates or isocyanates.

-

Cyclization: Formation of the spiro-

-lactam (7-oxo-2-azaspiro[3.5]nonane). The formation of the amide bond drives the closure of the strained ring. -

Reduction: Reduction of the lactam carbonyl using Lithium Aluminum Hydride (LiAlH4) or Alane (

). This step is critical; the strong reducing agent is required to overcome the stability of the amide and generate the amine.

Figure 3: Standard synthetic workflow for accessing the spiro-azetidine scaffold.

References

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (2021). Link

-

Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. (2026). Link

-

Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. (2017). Link

-

cis-7-Azabicyclo[4.2.0]octan-8-one. Acta Crystallographica. (2001). Link

-

pKa values of azetidine, pyrrolidine, piperidine, and their derivatives. Chemistry Stack Exchange / ResearchGate. (2016). Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] Its rigid, three-dimensional structure can enhance binding affinity and selectivity for biological targets, while the nitrogen atom provides a versatile handle for chemical modification.[4] Molecules incorporating the azetidine ring often exhibit improved metabolic stability, solubility, and cell permeability.[2][3] This guide provides a detailed, hypothetical, yet scientifically grounded, protocol for the synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate, a novel building block for the exploration of new chemical space in drug discovery.

The strategic incorporation of an azetidine ring onto a cyclohexane carboxylate framework offers a unique combination of a conformationally constrained heterocycle and a lipophilic carbocycle, presenting a valuable scaffold for structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and similar compounds in their research endeavors.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate can be envisioned through a multi-step sequence commencing with commercially available starting materials. The proposed route involves the initial formation of a functionalized cyclohexane ring, followed by the introduction of the azetidine moiety via a reductive amination, and concluding with the deprotection of the azetidine nitrogen.

Overall Reaction Scheme:

Caption: Proposed synthetic route for Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate.

Experimental Protocols

Part 1: Synthesis of N-Boc-3-(3-(methoxycarbonyl)cyclohexylamino)azetidine (Intermediate I)

This initial step involves a reductive amination reaction between a ketone (Methyl 3-oxocyclohexanecarboxylate) and a primary amine (N-Boc-3-aminoazetidine). Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for iminium ions formed in situ.

Methodology:

-

To a solution of Methyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add N-Boc-3-aminoazetidine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x V/2).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Intermediate I.

Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds.[5] The use of N-Boc protected 3-aminoazetidine ensures that the secondary amine on the azetidine ring does not undergo undesired side reactions.

Data Presentation: Hypothetical Characterization of Intermediate I

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Yield | 65-80% |

| ¹H NMR (CDCl₃) | δ 4.2-4.0 (m, 4H, azetidine CH₂), 3.67 (s, 3H, OCH₃), 3.5-3.3 (m, 1H, azetidine CH), 2.5-1.2 (m, 10H, cyclohexane H), 1.44 (s, 9H, Boc CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ 175.5, 156.0, 79.5, 55.0, 51.5, 48.0, 35.0, 31.0, 28.4, 25.0 ppm. |

| HRMS (ESI⁺) | Calculated for C₁₆H₂₉N₂O₄ [M+H]⁺, found to be within ± 5 ppm. |

Part 2: Synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate (Final Product)

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen under acidic conditions to yield the target compound.

Methodology:

-

Dissolve Intermediate I (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM (10 mL/mmol) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

For the hydrochloride salt, a solution of HCl in diethyl ether or dioxane can be used instead of TFA.[6]

Rationale: The Boc group is a standard protecting group for amines and is readily cleaved under acidic conditions.[7] TFA is a common reagent for this transformation due to its volatility, which simplifies workup.

Data Presentation: Hypothetical Characterization of Final Product

| Parameter | Expected Value |

| Appearance | White to off-white solid (as the TFA or HCl salt) |

| Yield | 90-98% |

| ¹H NMR (D₂O) | δ 4.4-4.2 (m, 4H, azetidine CH₂), 3.9-3.7 (m, 1H, azetidine CH), 3.69 (s, 3H, OCH₃), 2.6-1.3 (m, 10H, cyclohexane H) ppm. |

| ¹³C NMR (D₂O) | δ 177.0, 52.0, 50.0, 45.0, 34.0, 30.0, 24.0 ppm. |

| HRMS (ESI⁺) | Calculated for C₁₁H₂₁N₂O₂ [M+H]⁺, found to be within ± 5 ppm. |

| Molecular Formula | C₁₁H₂₀ClNO₂ (for HCl salt)[6] |

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere.

-

Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

Conclusion

The protocol outlined in this application note provides a robust and logical pathway for the synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate. By leveraging established synthetic methodologies such as reductive amination and Boc deprotection, researchers can access this novel building block for incorporation into their drug discovery programs. The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents with potentially improved pharmacological profiles.

References

- BenchChem. (n.d.). Application Notes and Protocols: 3-(Cyclohexanesulfonyl)azetidine as a Scaffold for Drug Discovery.

- Anonymous. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Anonymous. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Anonymous. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

- Anonymous. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information.

- Anonymous. (2021, May 1). Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. MDPI.

- ChemicalBook. (n.d.). METHYL 3-(AZETIDIN-3-YL)CYCLOHEXANECARBOXYLATE HYDROCHLORIDE Product Description.

- BenchChem. (n.d.). synthesis of Methyl 2-(azetidin-3-yl)acetate protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. METHYL 3-(AZETIDIN-3-YL)CYCLOHEXANECARBOXYLATE HYDROCHLORIDE [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Reductive Amination of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate

Introduction: The Strategic Importance of N-Functionalized Azetidines in Drug Discovery

Azetidine derivatives are prized scaffolds in modern medicinal chemistry.[1] Their strained four-membered ring introduces a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property vectors. The N-alkylation of azetidine-containing molecules, such as Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate, via reductive amination is a cornerstone transformation for expanding chemical diversity in drug discovery programs.[2][3][4] This powerful reaction allows for the controlled introduction of a wide array of substituents onto the azetidine nitrogen, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful reductive amination of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate. We will delve into the mechanistic underpinnings of this reaction, explore various reaction conditions, and offer practical insights to troubleshoot and optimize this crucial synthetic step.

Mechanistic Insights and Key Considerations

Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding through a two-step sequence that is often performed in a single pot.[5][6] The reaction initiates with the formation of an iminium ion intermediate from the condensation of the secondary amine of the azetidine ring with an aldehyde or ketone. This electrophilic iminium species is then reduced by a hydride source to yield the N-alkylated product.

Challenges and Considerations with Azetidine Substrates:

While a versatile reaction, the reductive amination of azetidines presents unique challenges:

-

Ring Strain: The inherent strain of the four-membered ring can influence the reactivity of the azetidine nitrogen.

-

Steric Hindrance: The cyclohexyl moiety can impart steric bulk around the azetidine ring, potentially slowing the rate of iminium ion formation.

-

Basicity: The pKa of the azetidine nitrogen will affect the equilibrium of iminium ion formation, particularly under acidic conditions.

Protocol I: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it a preferred choice for reductive aminations.[7][8] Its steric bulk and reduced reactivity prevent the reduction of the starting aldehyde or ketone, leading to cleaner reactions and higher yields.[9][10]

Experimental Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). A typical concentration is 0.1-0.5 M.

-

Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

-

Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal intermediate.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours at room temperature.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Data Presentation: Representative Conditions and Outcomes

| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 85 |

| 2 | Acetone | NaBH(OAc)₃ | DCM | 12 | 78 |

| 3 | Cyclohexanone | NaBH(OAc)₃ | THF | 8 | 82 |

Protocol II: Catalytic Hydrogenation

For a greener and often more scalable approach, catalytic hydrogenation is an excellent alternative to hydride-based reductions.[11][12] This method avoids the use of stoichiometric metal hydrides and simplifies product workup.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, combine Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

-

Solvent Addition: Add a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add a suitable hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol %).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | - Insufficient reaction time- Inactive reducing agent- Steric hindrance | - Extend reaction time and continue monitoring- Use fresh or a new batch of reducing agent- Consider heating the reaction mixture (for NaBH(OAc)₃, gentle heating to 40-50 °C may be beneficial)- For highly hindered substrates, consider using a less sterically demanding reducing agent like a borane-amine complex.[11][13] |

| Formation of Byproducts | - Reduction of the starting carbonyl- Over-alkylation (if a primary amine were used) | - Ensure the use of a selective reducing agent like NaBH(OAc)₃- Add the reducing agent portion-wise to control the reaction temperature- For catalytic hydrogenation, optimize catalyst loading and hydrogen pressure. |

| Difficult Purification | - Close polarity of starting material and product | - Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase)- Consider derivatization of the product to alter its polarity for easier separation. |

Safety Considerations

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release acetic acid upon contact with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated area, away from ignition sources, and use appropriate safety equipment for handling flammable gases. Ensure the reaction vessel is properly sealed and pressure-tested.

-

Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with care in a fume hood.

By understanding the underlying principles and carefully following these protocols, researchers can effectively and efficiently perform the reductive amination of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate to generate a diverse library of novel compounds for drug discovery and development.

References

- Benchchem. Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

- University of Cambridge. (n.d.). Azetidines_revised version.

- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.

- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.

- RSC Publishing. (n.d.). Reductive aminations of ketones and aldehydes using borane–pyridine.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination.

- ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF.

- Chem-Station Int. Ed. (2014). Borch Reductive Amination.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115.

- Anderson Development Company. (n.d.). The reduction of carbonyl groups by various hydride reagents has been extensively investigated.

- Zhang, Z., et al. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Kumar, M. M. J., et al. (n.d.). Synthesis and Characterization of Novel N-Substituted-3-chloro-2-Azetidinones as Potential Anticonvulsant Agents.

- Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.

- Gaunt, M. J., et al. (2018). Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. Chemical Science, 9(21), 4845-4849.

- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- Wikipedia. (n.d.). Reductive amination.

- Reddit. (2023). Reductive amination NaB(AcO)3.

- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.

- ResearchGate. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.

- Synthesis and biological study of Azetidinone derivatives. (2019). International Journal of Research and Analytical Reviews, 6(2).

- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.

- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.

- Wordpress. (n.d.). Reductive Amination.

- ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?

- Jacobsen, E. N., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product.

- PubMed. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Synthesis and Functionalization of Pharmaceutical Azetidines

From Strain-Release Architectures to Late-Stage Diversification

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp3-hybridized carbons (

-

Conformational Rigidity: Unlike flexible pyrrolidines, azetidines possess a distinct puckered conformation that directs substituents into precise vectors, reducing the entropy penalty upon protein binding.

-

Metabolic Stability: Azetidines often show superior metabolic stability compared to their 5- and 6-membered counterparts due to altered pKa and lipophilicity profiles.

-

Synthetic Challenge: The ring strain (~25 kcal/mol) makes them susceptible to ring-opening, yet this same energy can be harnessed for powerful strain-release functionalization.

This guide details three validated protocols for accessing high-value azetidine intermediates, ranging from industrial-scale C3-functionalization (exemplified by Baricitinib) to cutting-edge strain-release methodologies using 1-azabicyclo[1.1.0]butanes (ABBs).

Strategic Overview: The Azetidine Reactivity Landscape

The synthesis of azetidine pharmacophores generally follows two distinct logical branches: Preservation (keeping the ring intact while functionalizing) or Utilization (using ring strain to drive bond formation).

Figure 1: Strategic decision tree for azetidine synthesis. Blue path represents classical medicinal chemistry; Red path represents modern strain-release methodology.

Comparative Data: Ring Strain & Reactivity[1]

Understanding the thermodynamic landscape is critical for protocol selection. Azetidines are strained, but kinetically stable enough for diverse functionalization if conditions are controlled.

| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Reactivity Profile | Strategic Application |

| Aziridine | 3 | ~27.7 | Highly Reactive | Alkylating agents; rarely stable drugs. |

| Azetidine | 4 | ~25.4 | Metastable | Ideal for strain-release & rigid scaffolds. |

| Pyrrolidine | 5 | ~5.4 | Stable | General purpose; often "too flexible." |

| ABB | Bicyclic | ~60+ | Explosive/High Energy | Precursor for 3,3-disubstituted azetidines. |

Protocol A: Late-Stage C3-Functionalization (Ring Preservation)

Application: Synthesis of JAK inhibitor intermediates (e.g., Baricitinib). Mechanism: Horner-Wadsworth-Emmons (HWE) Olefination.

This protocol demonstrates how to install exocyclic unsaturation at the C3 position without opening the strained ring. This is the industry-standard route for accessing Baricitinib.[1]

Reagents & Materials[1][3][4][5][6][7][8][9]

-

Substrate: tert-butyl 3-oxoazetidine-1-carboxylate (commercially available, stable).

-

Reagent: Diethyl (cyanomethyl)phosphonate.[2]

-

Base: Potassium tert-butoxide (KOtBu) or NaH.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Phosphonate Activation:

-

Charge a flame-dried reactor with diethyl (cyanomethyl)phosphonate (1.2 equiv) and anhydrous THF (10 volumes).

-

Cool to -5 °C (Critical: Temperature control prevents polymerization of the phosphonate).

-

Add KOtBu (1.0 M in THF, 1.25 equiv) dropwise over 30 minutes. Stir for 1 hour to generate the ylide.

-

-

HWE Reaction:

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in THF (3 volumes).

-

Add the ketone solution to the ylide mixture slowly, maintaining internal temperature < 0 °C.

-

Causality: The 4-membered ketone is highly electrophilic due to ring strain (release of sp2 character at C3 relieves some angle strain). Addition must be controlled to prevent aldol-type polymerization.

-

-

Workup & Isolation:

-

Allow to warm to 20 °C and stir for 4 hours. Monitor by TLC/LCMS (Target mass: [M+H-Boc] or [M+Na]).

-

Quench with saturated NH₄Cl. Extract with EtOAc.

-

Purification: Crystallization from heptane/EtOAc is preferred over chromatography for scale.

-

Validation Criteria:

-

NMR: Disappearance of the ketone carbonyl signal (~200 ppm ¹³C) and appearance of the alkene proton (~5.4 ppm ¹H).

-

Yield: Typical isolated yields >85%.

Protocol B: Strain-Release Functionalization (The "Modern" Route)

Application: Accessing difficult 3,3-disubstituted azetidines. Mechanism: Nucleophilic opening of 1-azabicyclo[1.1.0]butane (ABB).

ABBs are "spring-loaded" bicyclic systems. Upon nucleophilic attack, the central bridge bond breaks, releasing ~60 kcal/mol of strain energy and generating a 3-substituted azetidine. This allows the formation of quaternary centers at C3 that are impossible to make via standard alkylation.

Workflow Diagram

Figure 2: Strain-release workflow. The driving force is the relief of the bicyclic strain.

Step-by-Step Methodology

-

Preparation of ABB (In situ or Isolated):

-

Note: Sulfonyl-protected ABBs are generally stable solids. Alkyl-ABBs are volatile and unstable.

-

Dissolve N-tosyl-1-azabicyclo[1.1.0]butane in anhydrous Et₂O or THF.

-

-

Nucleophilic Attack:

-

Cool solution to 0 °C .

-

Add Nucleophile (e.g., PhMgBr for C-C bond, or Morpholine for C-N bond).

-

Catalysis: For weaker nucleophiles (amines), add 10 mol% Lewis Acid (e.g., Cu(OTf)₂).

-

-

Mechanism & Causality:

-

The nucleophile attacks the bridgehead carbon. The central C1-C3 bond breaks (the "spring" releases), and the electrons end up at the nitrogen (or C3 depending on substitution), which is then protonated.

-

Result: A 3-substituted azetidine is formed with perfect regiocontrol.

-

-

Workup:

-

Standard aqueous workup.

-

Caution: Avoid strong acids during workup if the product contains acid-sensitive groups, though the azetidine ring itself is relatively robust.

-

Protocol C: Ring Expansion (Scaffold Hopping)

Application: Converting Azetidines to Pyrrolidines. Mechanism: Azetidinium intermediate rearrangement.

If an azetidine lead compound shows poor solubility or hERG liability, expanding to a pyrrolidine is a standard "scaffold hop."

-

Activation: Treat a 2-substituted azetidine (with a leaving group on the exocyclic methyl group, e.g., 2-(chloromethyl)azetidine) or an azetidine methanol with a mesylating agent.

-

Cyclization: Heat in a polar aprotic solvent (CH₃CN). The nitrogen attacks the side chain to form a bicyclic azetidinium ion.

-

Opening: A nucleophile (e.g., acetate, amine) attacks the less hindered carbon of the azetidinium bridge, opening the 4-membered ring to a 5-membered pyrrolidine.

-

Thermodynamics: The reaction is driven by the relief of ring strain (25 kcal/mol

5 kcal/mol).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Polymerization during HWE (Protocol A) | Temperature too high; Base added too fast. | Maintain T < -5°C. Ensure dropwise addition of base to phosphonate before adding ketone. |

| Low Yield in ABB Opening (Protocol B) | Moisture in solvent; "Dead" Grignard reagent. | Titrate Grignard reagent. Use freshly distilled THF. Ensure inert atmosphere (Ar/N₂). |

| Ring Opening during Workup | Acidic hydrolysis. | Azetidines are basic. Keep workup pH > 8. Use carbonate buffers instead of dilute HCl. |

| Incomplete Conversion | Steric hindrance at C3. | Switch from bulky bases (KOtBu) to NaH (Protocol A) or use Cu-catalysis (Protocol B). |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Cui, D., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[3][4] BMC Chemistry. Link

-

Fawcett, A., et al. (2019).[5] Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society.[6] Link

-

Schindler, C. S., et al. (2020). Visible Light-Mediated Aza Paternò-Büchi Reaction.[7][8][9] Journal of the American Chemical Society.[6] Link

-

Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link

-

Bull, J. A., et al. (2016). Exploiting the Strain Energy of Small Rings in Organic Synthesis.[10][11][12] Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib [ouci.dntb.gov.ua]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfera.unife.it [sfera.unife.it]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Purification methods for polar azetidine derivatives

Technical Support Center: Purification of Polar Azetidine Derivatives